![molecular formula C5H11NO2 B1523367 O-[(3-methyloxetan-3-yl)methyl]hydroxylamine CAS No. 1202780-65-1](/img/structure/B1523367.png)
O-[(3-methyloxetan-3-yl)methyl]hydroxylamine
Descripción general
Descripción
“O-[(3-methyloxetan-3-yl)methyl]hydroxylamine” is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 . Its IUPAC name is 3-[(aminooxy)methyl]-3-methyloxetane . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “O-[(3-methyloxetan-3-yl)methyl]hydroxylamine” were not found, it is known that oxetanes like this can be synthesized from β-hydroxy amides .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO2/c1-5(4-8-6)2-7-3-5/h2-4,6H2,1H3 . This indicates that the molecule consists of a three-membered oxetane ring with a methyl group and a hydroxylamine group attached.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Conformational Studies
Methylated derivatives of hydroxylamine, like O-[(3-methyloxetan-3-yl)methyl]hydroxylamine, have been studied for their structure and conformation. Electron diffraction studies have shown that these derivatives exist in two conformations, which differ by a 180° rotation about the N–O bond. This observation is consistent with molecular orbital calculations, although the free energy difference between these conformations is smaller than predicted (Riddell et al., 1979).
Synthesis and Applications in Organic Chemistry
O-[(3-methyloxetan-3-yl)methyl]hydroxylamine and related compounds play a significant role in the synthesis of isoxazolidines, which are valuable in organic synthesis, drug discovery, and chemical biology. A stereoselective synthesis method involving copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines has been developed, yielding substituted isoxazolidines with excellent yields and diastereoselectivities (Karyakarte et al., 2012).
Interaction with Biological Systems
Hydroxylamine compounds interact with biological systems in various ways. For instance, their reaction with the electron-donor side of photosystem II in plants affects the oxidation state of the Mn complex, which is crucial for oxygen evolution. This interaction provides insights into the mechanisms of photosynthesis and potential applications in biochemistry (Beck & Brudvig, 1987).
Role in Carbohydrate Chemistry
In carbohydrate chemistry, hydroxylamines are important for developing (neo)glycoconjugates due to their high nucleophilicity. They are used in the synthesis of carbohydrates with aminooxy or N-hydroxy amino groups, which have significant applications in organic synthesis, glycobiology, and drug discovery (Chen & Xie, 2016).
Role in Advanced Oxidation Processes
In the context of advanced oxidation processes (AOPs), hydroxylamines like O-[(3-methyloxetan-3-yl)methyl]hydroxylamine are known to enhance the performance of Fe(II)-based AOPs by promoting Fe(II) regeneration from Fe(III). This dual role in transforming major reactive species and regenerating Fe(II) is crucial for understanding Fe(II)/reductants/peroxydisulfate systems (Li et al., 2021).
Pharmaceutical Applications
Hydroxylamine compounds are also explored in pharmaceutical research. For example, hydroxylamine and its derivatives have been studied as dual inhibitors of cyclooxygenase and 5-lipoxygenase, showing potential as topical anti-inflammatory agents (Hamer et al., 1996).
Safety And Hazards
Propiedades
IUPAC Name |
O-[(3-methyloxetan-3-yl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(4-8-6)2-7-3-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVCXBTWPDXRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703950 | |
| Record name | O-[(3-Methyloxetan-3-yl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(3-methyloxetan-3-yl)methyl]hydroxylamine | |
CAS RN |
1202780-65-1 | |
| Record name | O-[(3-Methyloxetan-3-yl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




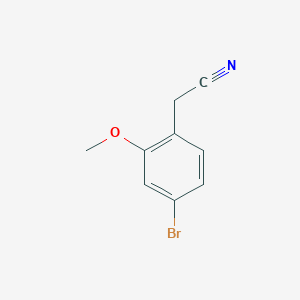
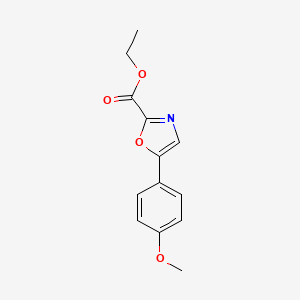
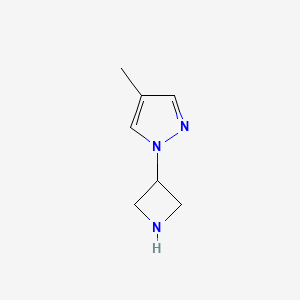
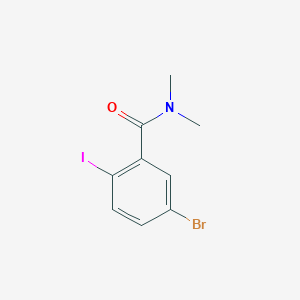
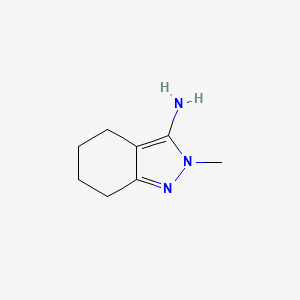
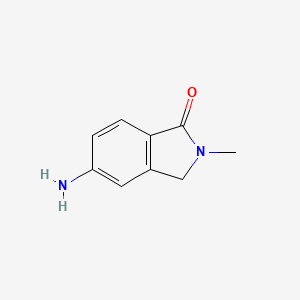
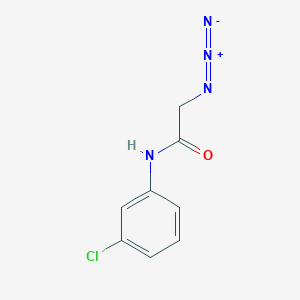
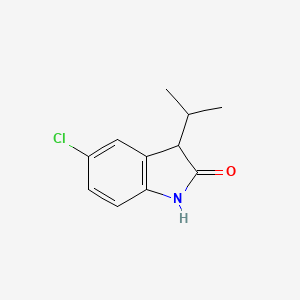
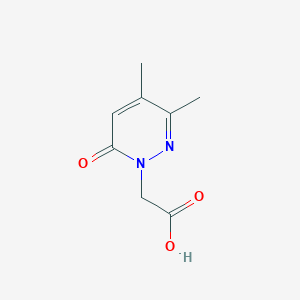
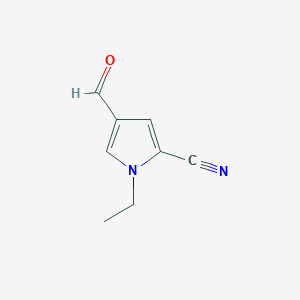
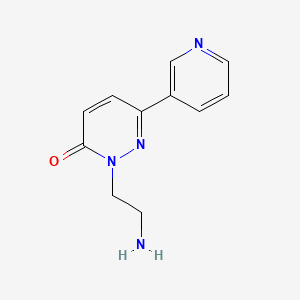
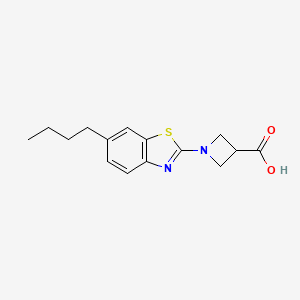
![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)